molecular formula C12H15N5O2S B5751025 Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B5751025
M. Wt: 293.35 g/mol
InChI Key: BZNQWNLVDGOABC-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that features a pyrazine and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or other essential enzymes . In anticancer research, it could target cell cycle proteins like CDK2, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is unique due to its specific combination of pyrazine and triazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in various scientific fields.

Biological Activity

Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula for this compound is C12H14N4SC_{12}H_{14}N_{4}S, with a molecular weight of approximately 250.34 g/mol. The compound features a triazole ring that is known for its biological significance.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Anticancer Activity : Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio) have shown promising results against melanoma and breast cancer cell lines .
  • Antimicrobial Properties : Some studies suggest that triazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain metabolic enzymes such as acetylcholinesterase (AChE), which could be beneficial in treating neurological disorders .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various triazole derivatives on melanoma cell lines (IGR39), it was found that compounds with similar structures to Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio) exhibited IC50 values in the micromolar range, indicating strong anticancer potential. The selectivity towards cancer cells was also noted to be higher compared to non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .

Pharmacological Profile

The pharmacokinetic properties of Methylethyl 2-(4-methyl-5-pyrazin-2-y1,2,4-triazol-3-y1thio)acetate have been evaluated using computational models. The SwissADME analysis indicates favorable absorption and distribution characteristics with moderate toxicity profiles. In silico predictions suggest that this compound could belong to the lower toxicity classes (III or IV), making it a safer option for further development .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line/Pathogen IC50 Value (µM)
AnticancerCytotoxicityMelanoma IGR39~10
AntimicrobialInhibitionGram-positive bacteriaSignificant
Enzyme InhibitionAChE InhibitionVarious neurological modelsN/A

Properties

IUPAC Name

propan-2-yl 2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)3)9-6-13-4-5-14-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNQWNLVDGOABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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